molecular formula C8H9BO4 B1592053 2-(4-Boronophenyl)acetic acid CAS No. 90111-58-3

2-(4-Boronophenyl)acetic acid

Cat. No.: B1592053
CAS No.: 90111-58-3
M. Wt: 179.97 g/mol
InChI Key: NFGJQVPDPIGBJE-UHFFFAOYSA-N
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Description

2-(4-Boronophenyl)acetic acid, also known as 4-(Carboxymethyl)phenylboronic acid, is an organic compound with the molecular formula C8H9BO4. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further connected to an acetic acid moiety. It is a valuable intermediate in organic synthesis, particularly in the field of medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(4-Boronophenyl)acetic acid can be synthesized through various methods, one of the most common being the Suzuki-Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The general reaction conditions include:

    Aryl halide: 4-bromophenylacetic acid

    Organoboron compound: Boronic acid or boronate ester

    Catalyst: Palladium(0) or Palladium(II) complexes

    Base: Potassium carbonate or sodium hydroxide

    Solvent: Tetrahydrofuran or dimethylformamide

    Temperature: 80-100°C

The reaction typically proceeds under mild conditions and provides high yields of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions with optimized reaction conditions to ensure cost-effectiveness and high efficiency. Continuous flow reactors and automated systems are often employed to enhance the scalability and reproducibility of the process .

Chemical Reactions Analysis

Types of Reactions

2-(4-Boronophenyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form phenol derivatives.

    Reduction: Reduction of the carboxylic acid group to form alcohols.

    Substitution: The boronic acid group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium periodate in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products

Scientific Research Applications

2-(4-Boronophenyl)acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibitors and as a probe for biological assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials

Mechanism of Action

The mechanism of action of 2-(4-Boronophenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, thereby inhibiting their activity. This property is particularly useful in the design of enzyme inhibitors for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid
  • 4-Bromophenylacetic acid
  • 4-Carboxyphenylboronic acid

Comparison

2-(4-Boronophenyl)acetic acid is unique due to the presence of both a boronic acid group and an acetic acid moiety. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds. For example, phenylboronic acid lacks the acetic acid group, limiting its reactivity in certain synthetic applications. Similarly, 4-bromophenylacetic acid does not possess the boronic acid group, reducing its utility in cross-coupling reactions .

Properties

IUPAC Name

2-(4-boronophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BO4/c10-8(11)5-6-1-3-7(4-2-6)9(12)13/h1-4,12-13H,5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFGJQVPDPIGBJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)CC(=O)O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90619286
Record name (4-Boronophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90619286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90111-58-3
Record name (4-Boronophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90619286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Carboxymethyl)phenylboronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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